5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
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Step 1: Preparation of 2-chloro-5-(trifluoromethyl)phenylboronic acid
- React 2-chloro-5-(trifluoromethyl)phenyl bromide with a boronic acid derivative in the presence of a palladium catalyst and a base.
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Step 2: Suzuki–Miyaura Coupling
- Couple the prepared boronic acid with 5-bromo-2-furoyl chloride in the presence of a palladium catalyst and a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
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Substitution Reactions
- The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
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Oxidation and Reduction Reactions
- The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.
Common Reagents and Conditions
Substitution Reactions: Use of nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Formation of furanones.
Reduction Products: Formation of dihydrofurans.
Scientific Research Applications
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and furan moieties and have been studied for their anticancer properties.
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide: This compound also contains bromine and trifluoromethyl groups and is known for its cholinesterase inhibitory activity.
Uniqueness
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups attached to a phenyl ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H6BrClF3NO2 |
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Molecular Weight |
368.53g/mol |
IUPAC Name |
5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H6BrClF3NO2/c13-10-4-3-9(20-10)11(19)18-8-5-6(12(15,16)17)1-2-7(8)14/h1-5H,(H,18,19) |
InChI Key |
IHRCQZORFZBSIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)Br)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
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